molecular formula C16H18ClN3O2 B12025950 (2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide

Cat. No.: B12025950
M. Wt: 319.78 g/mol
InChI Key: KPLSXVVWMOIQIP-SDNWHVSQSA-N
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Description

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide typically involves a multi-step process. One common method starts with the preparation of the 4-chlorophenyl acetonitrile, which is then subjected to a Knoevenagel condensation reaction with N-(2-(4-morpholinyl)ethyl)formamide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but differs in its chemical structure and reactivity.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound used in synthetic chemistry with distinct properties.

    Ethyl 3-(furan-2-yl)propionate: Shares some synthetic routes but has different functional groups and applications.

Uniqueness

(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-(2-morpholin-4-ylethyl)prop-2-enamide

InChI

InChI=1S/C16H18ClN3O2/c17-15-3-1-13(2-4-15)11-14(12-18)16(21)19-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,19,21)/b14-11+

InChI Key

KPLSXVVWMOIQIP-SDNWHVSQSA-N

Isomeric SMILES

C1COCCN1CCNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N

Canonical SMILES

C1COCCN1CCNC(=O)C(=CC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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